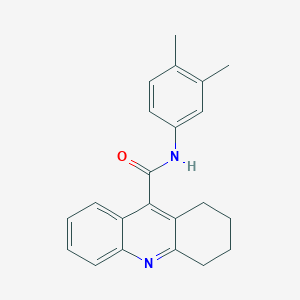
N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide, also known as DMAC, is a synthetic compound that belongs to the class of acridine derivatives. DMAC has been extensively studied for its potential therapeutic applications in various diseases.
作用机制
N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide exerts its biological effects through multiple mechanisms of action. N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, tyrosinase, and topoisomerase. N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide has also been found to interact with DNA and RNA, leading to the inhibition of DNA replication and transcription.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide has been found to induce the production of reactive oxygen species (ROS) and activate the caspase pathway, leading to apoptosis in cancer cells. N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide has also been shown to inhibit the activity of acetylcholinesterase, leading to an increase in acetylcholine levels in the brain, which is beneficial in Alzheimer's disease.
实验室实验的优点和局限性
N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide has several advantages for lab experiments, such as its high purity, stability, and solubility in water and organic solvents. However, N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide has some limitations, such as its low bioavailability and poor pharmacokinetic properties, which may limit its therapeutic applications.
未来方向
There are several future directions for the study of N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide. One potential area of research is the development of new N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide derivatives with improved pharmacokinetic properties and higher bioavailability. Another area of research is the investigation of the potential therapeutic applications of N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide in other diseases such as multiple sclerosis and Huntington's disease. Additionally, further studies are needed to elucidate the mechanism of action of N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide and its interactions with various enzymes and biomolecules.
合成方法
N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide can be synthesized through a multistep process starting from 3,4-dimethylaniline and 9-acridinecarboxylic acid. The synthesis involves the condensation of the two starting materials followed by reduction and purification to obtain the final product.
科学研究应用
N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide has also been found to have neuroprotective effects in Alzheimer's disease and Parkinson's disease by inhibiting the formation of amyloid-beta plaques and reducing oxidative stress.
属性
IUPAC Name |
N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydroacridine-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O/c1-14-11-12-16(13-15(14)2)23-22(25)21-17-7-3-5-9-19(17)24-20-10-6-4-8-18(20)21/h3,5,7,9,11-13H,4,6,8,10H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEFANQWRZQONI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C3CCCCC3=NC4=CC=CC=C42)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydroacridine-9-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide](/img/structure/B5725905.png)
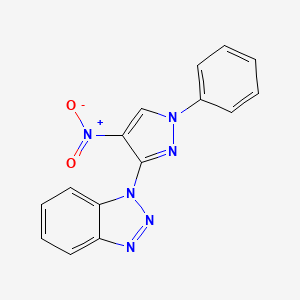
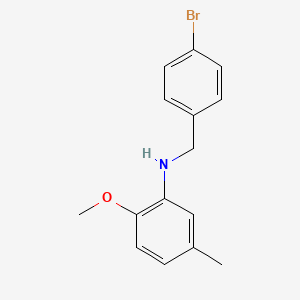
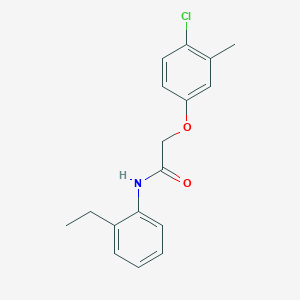
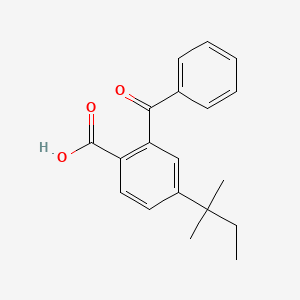
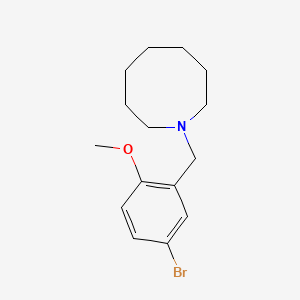
![1-methyl-N,N-dipropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B5725951.png)
![1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone O-[2-(1-piperidinyl)ethyl]oxime](/img/structure/B5725965.png)

![1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5725978.png)
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-methoxyacetamide](/img/structure/B5725991.png)
![4-[(4-chloro-3-nitrobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5725992.png)
![N-[2-(butyrylamino)phenyl]-3-methylbenzamide](/img/structure/B5726005.png)
![5-(5-chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5726012.png)